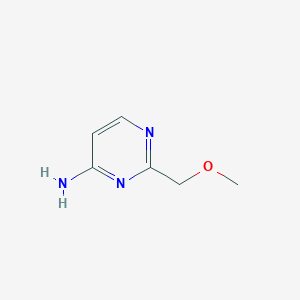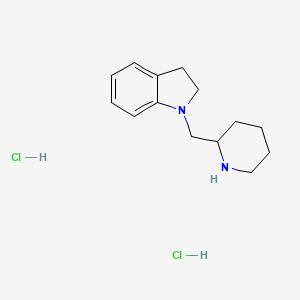
1-(2-Piperidinylmethyl)indoline dihydrochloride
Vue d'ensemble
Description
“1-(2-Piperidinylmethyl)indoline dihydrochloride” is a chemical compound with the molecular formula C14H22Cl2N2. Its average mass is 289.244 Da and its monoisotopic mass is 288.115997 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C14H22Cl2N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular formula, C14H22Cl2N2, and its molecular weight, 289.2 g/mol.Applications De Recherche Scientifique
Organocatalytic Applications
1-(2-Piperidinylmethyl)indoline dihydrochloride and its derivatives have been explored in various organocatalytic applications. In particular, indolin-3-one derivatives are used in bifunctional catalysis to create polysubstituted piperidino[1,2-a]indoline compounds, which contain multiple stereocenters and are valuable in synthesizing complex molecules. These compounds have been obtained with high yields and excellent enantioselectivity (Zhao et al., 2014).
Pharmaceutical and Bioactive Compound Synthesis
The compound has also found utility in the synthesis of various bioactive and pharmaceutical compounds. For instance, derivatives like aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been synthesized and evaluated for their in vitro/in vivo pharmacological and antitumor assays. These derivatives have shown significant results as c-Met/ALK dual inhibitors with notable tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).
Heterocyclic Derivative Synthesis
The compound serves as a precursor in the synthesis of heterocyclic derivatives, which have a broad range of applications in various fields, including pharmaceuticals. For example, its reaction with monochloramine leads to the formation of novel products like 1-amino-2-methylindole and azo(2-methyl)indoline. These compounds have been isolated, characterized, and their thermochemical properties studied for further applications (Peyrot et al., 2001).
Template for GPCR Targets
This compound derivatives are utilized as templates to synthesize compounds targeting G protein-coupled receptors (GPCRs), which are significant in drug development. A simple synthetic route has been developed to prepare derivatives like 1′-H-spiro(indoline-3,4′-piperidine) efficiently, which can be used for GPCR targets (Xie et al., 2004).
Antibacterial Applications
The compound and its derivatives have shown promising results in antibacterial applications. Novel syntheses of derivatives have been designed, and their structures elucidated using various spectroscopic techniques. These compounds have been evaluated for their antibacterial activities against human pathogenic bacteria, showing significant results (Vinoth et al., 2021).
Safety and Hazards
Based on the safety data sheet of a similar compound, Indoline, it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
1-(piperidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-7-14-12(5-1)8-10-16(14)11-13-6-3-4-9-15-13;;/h1-2,5,7,13,15H,3-4,6,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRWYWQACVWVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol](/img/structure/B1392292.png)


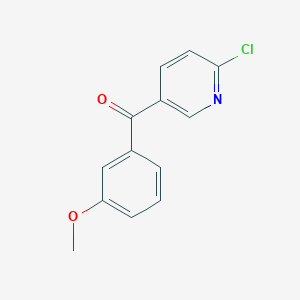
![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)
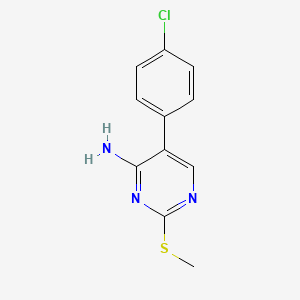
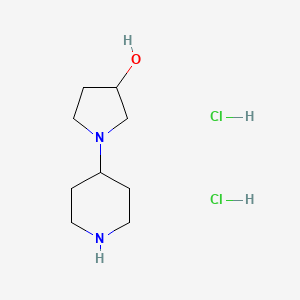


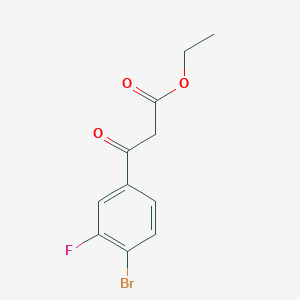
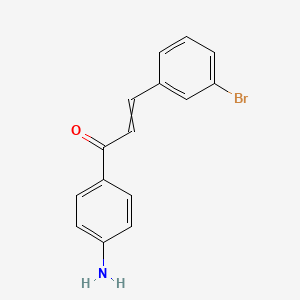
![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
